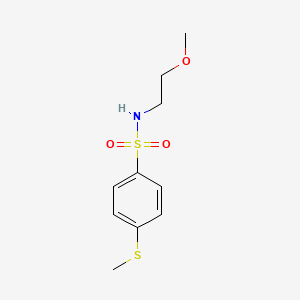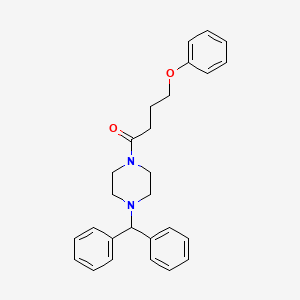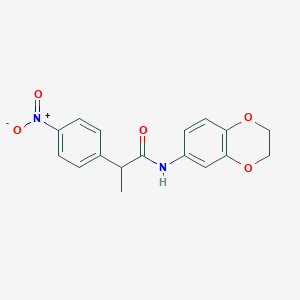![molecular formula C23H24N2O3S B4076511 N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B4076511.png)
N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide
Vue d'ensemble
Description
N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide, also known as ANS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ANS is a small molecule that belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide is not fully understood. However, it is known that this compound binds to hydrophobic regions of proteins through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This compound has a high affinity for exposed hydrophobic patches in proteins, which are often associated with misfolded or partially unfolded proteins. This compound binding can induce conformational changes in proteins, leading to their stabilization or aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase and protein kinase C, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been reported to have antitumor, anti-inflammatory, and analgesic effects in animal models. In addition, this compound has been used as a fluorescent probe to study protein folding, aggregation, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins. This compound has a high affinity for hydrophobic regions in proteins, which makes it a useful tool for studying protein folding, aggregation, and stability. This compound is also relatively inexpensive and can be easily synthesized in large quantities.
However, this compound has some limitations for lab experiments. It can bind to both native and denatured proteins, which can make it difficult to distinguish between them. This compound binding can also induce conformational changes in proteins, which may not reflect their native state. In addition, this compound fluorescence can be affected by environmental factors, such as pH and temperature, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide. One direction is to further investigate its mechanism of action and how it interacts with different proteins. Another direction is to explore its potential applications in drug discovery and development, particularly in the areas of cancer and inflammation. This compound has also been proposed as a potential biomarker for protein misfolding diseases, such as Alzheimer's and Parkinson's disease. Finally, there is a need to develop more specific and sensitive probes for studying protein folding and aggregation, which may overcome some of the limitations of this compound.
Applications De Recherche Scientifique
N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and protein kinase C. This compound has also been reported to have antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been used as a fluorescent probe to study protein folding, aggregation, and stability. This compound has also been used to study the interactions between proteins and other molecules, such as lipids and nucleic acids.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-(phenylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-23(2,3)18-14-12-17(13-15-18)22(26)24-20-10-7-11-21(16-20)29(27,28)25-19-8-5-4-6-9-19/h4-16,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBIAMJAYKGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076436.png)
![ethyl 4-({5-nitro-2-[(1-pyrrolidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4076439.png)

![1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4076450.png)
![2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076458.png)

![1-[4-(2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4076475.png)


![5-[1-(3-chlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4076489.png)
![1-[2-(2-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4076493.png)
![benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate](/img/structure/B4076500.png)
![6-(6-nitro-1,3-benzodioxol-5-yl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4076505.png)
![1-[4-(4-isopropylphenoxy)butyl]azepane oxalate](/img/structure/B4076526.png)
